molecular formula C12H11NO2S B2507828 3-Phenylbenzenesulfonamide CAS No. 91569-33-4

3-Phenylbenzenesulfonamide

Cat. No. B2507828
CAS RN: 91569-33-4
M. Wt: 233.29
InChI Key: YRLSCCZSKWRLSP-UHFFFAOYSA-N
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Description

3-Phenylbenzenesulfonamide is a compound that belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. Sulfonamides are known for their diverse biological activities, including their role as antitumor agents, enzyme inhibitors, and anti-inflammatory drugs. The studies on various sulfonamide derivatives have shown that these compounds can be potent inhibitors of cell cycle progression in cancer cell lines, and some have even progressed to clinical trials . Additionally, sulfonamides have been evaluated for their ability to inhibit carbonic anhydrases, which are enzymes involved in many physiological processes, and are considered as potential therapeutic targets for the treatment of various diseases .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the introduction of various substituents on the aromatic ring to enhance their biological activity. For instance, a series of benzenesulfonamides with substituted phenyl rings were synthesized using palladium nanoparticle-catalyzed Suzuki-Miyaura cross-coupling reactions . Another approach involved the chemical and electrochemical synthesis of metal complexes with sulfonamide ligands, which were characterized by various spectroscopic methods . Additionally, a chemoselective aromatic substitution method was developed for the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, demonstrating the functional group compatibility and practicality of the synthesis process .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been extensively studied using various spectroscopic techniques. For example, N-phenylbenzenesulfonamide was characterized by Fourier transform infrared (FTIR), Fourier transform Raman (FT-Raman), UV-Vis, and NMR spectroscopy. Density functional theory (DFT) calculations were also performed to obtain theoretical vibrational frequencies and optimized geometric parameters . The molecular structure, including bond lengths and angles, was compared with experimental data to validate the theoretical models.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, which are essential for their biological activity. The reactivity of these compounds has been explored in the context of enzyme inhibition, where they act as inhibitors of carbonic anhydrases and cholinesterases . The chemical reactivity and ionization potential of N-phenylbenzenesulfonamide were calculated, providing insights into its potential interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their pharmacological profile. For instance, the water solubility of these compounds can affect their delivery and bioavailability. One study reported the poor water solubility of a sulfonamide derivative, which necessitated its delivery in a formulation, highlighting the need for chemical modifications to optimize its function and pharmacology . The thermodynamic properties of N-phenylbenzenesulfonamide were also calculated at different temperatures, providing a better understanding of its stability and reactivity .

Scientific Research Applications

1. Cancer Research and Therapy

3-Phenylbenzenesulfonamide derivatives have been explored in cancer research due to their inhibitory effects on pathways like hypoxia inducible factor-1 (HIF-1). These compounds have shown potential in antagonizing tumor growth in animal models of cancer, with specific structural motifs identified for chemical modification to optimize their pharmacological properties as cancer therapeutics (Mun et al., 2012). Additionally, certain sulfonamide-focused libraries have been utilized in antitumor screens, revealing compounds that can inhibit cell cycle progression and potentially serve as oncolytic agents (Owa et al., 2002). Some derivatives have shown effectiveness in inducing apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, indicating their promise as anticancer drug candidates (Gul et al., 2018).

2. Material Science and Chemical Analysis

This compound and its derivatives have also been studied for their material properties. For instance, N-phenylbenzenesulfonamide has been characterized using various spectroscopic techniques, and its vibrational frequencies and geometric parameters have been calculated using quantum chemical methods. The stability of the molecule, arising from hyperconjugative interaction and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. Moreover, the compound's dipole moment, linear polarizability, and first-order hyperpolarizability values were computed, highlighting its potential in material science (Govindarasu et al., 2014).

3. Synthesis of Pharmaceutical Intermediates

The compound has been employed in the synthesis of various benzonitriles from (hetero)aryl bromides, showing the efficiency of the methodology in the synthesis of pharmaceutical intermediates. The process is notable for its compatibility with electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides (Anbarasan et al., 2011).

4. Microbial and Enzyme Inhibition Studies

Several studies have focused on the antimicrobial and enzyme inhibition properties of this compound derivatives. These compounds have been screened against various bacterial strains and enzymes, showing potential as potent antibacterial agents and moderate to weak enzyme inhibitors. This highlights their relevance in developing new therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2015).

Mechanism of Action

Target of Action

3-Phenylbenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process, as folic acid is a precursor for the production of nucleotides required for DNA synthesis . This results in the inhibition of bacterial growth and replication .

Pharmacokinetics

The ionization of sulfonamides can affect their absorption and distribution .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents bacteria from synthesizing the DNA they need to grow and replicate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .

Safety and Hazards

The safety data sheet for N-Phenylbenzenesulfonamide indicates that it is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to dispose of the substance properly .

properties

IUPAC Name

3-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSCCZSKWRLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Proceeding as in Reference 21, but substituting 5-formyl-6-methoxy-biphenyl-3-sulfonamide and 3-phenyl-propanoyl chloride, gave 5-formyl-6-methoxy-N-3-phenyl-propanoyl)-biphenyl-3-sulfonamide.
Name
5-formyl-6-methoxy-biphenyl-3-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using preparation method 2, 3-bromobenzenesulfonamide (236 mg, 1 mmol) was reacted with phenylboronic acid (134 mg, 1.1 mmol). Purification by flash chromatography on SiO2 with CH2Cl2 gave 3-phenylbenzenesulfonamide as an off-white crystalline solid (155 mg, 66%). NMR 1H (ppm, d6-DMSO): 8.11 (s, 1H), 7.84 (d, J3=7.8 Hz, 1H), 7.70 (d, J3=7.8 Hz, 1H), 7.56-7.53 (m, 2H), 7.48 (t, J3=7.8 Hz, 1H), 7.43-7.34 (m, 3H), 5.10 (br. s, 2H).
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step Two

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